4-Bromo-2-chloronicotinamide
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Overview
Description
4-Bromo-2-chloronicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-Bromo-2-chloronicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-hydroxy-nicotinic acid.
Amidation: The resulting 5-bromo-2-chloronicotinic acid is then converted to this compound through an amidation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-chloronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include thionyl chloride for chlorination and various amines for amidation.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloronicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects by interfering with bacterial cell wall synthesis and inhibiting key enzymes involved in metabolic pathways .
Comparison with Similar Compounds
4-Bromo-2-chloronicotinamide can be compared with other nicotinamide derivatives, such as:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C6H4BrClN2O |
---|---|
Molecular Weight |
235.46 g/mol |
IUPAC Name |
4-bromo-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
IISBZKLFVZMUOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(=O)N)Cl |
Origin of Product |
United States |
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